5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}
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Overview
Description
5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole} is a complex organic compound characterized by its unique structure, which includes two indole rings connected by an ethane bridge and substituted with 4-chlorophenyl hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole} typically involves the condensation of 4-chlorophenylhydrazine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole} involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid
- (E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness
5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole} is unique due to its specific substitution pattern and the presence of chlorophenyl hydrazinylidene groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
90041-02-4 |
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Molecular Formula |
C30H22Cl2N6 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-[2-[3-[(4-chlorophenyl)diazenyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]diazene |
InChI |
InChI=1S/C30H22Cl2N6/c31-21-5-9-23(10-6-21)35-37-29-17-33-27-13-3-19(15-25(27)29)1-2-20-4-14-28-26(16-20)30(18-34-28)38-36-24-11-7-22(32)8-12-24/h3-18,33-34H,1-2H2 |
InChI Key |
CUPINHJWNKMGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CNC3=C2C=C(C=C3)CCC4=CC5=C(C=C4)NC=C5N=NC6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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